molecular formula C10H8CoF6O4 B12324543 Cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-

Cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)-

Cat. No.: B12324543
M. Wt: 365.09 g/mol
InChI Key: JQFNYRWFHFWCIH-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C10H8CoF6O4

Molecular Weight

365.09 g/mol

IUPAC Name

cobalt(2+);1,1,1-trifluoropentane-2,4-dione

InChI

InChI=1S/2C5H4F3O2.Co/c2*1-3(9)2-4(10)5(6,7)8;/h2*2H,1H3;/q2*-1;+2

InChI Key

JQFNYRWFHFWCIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C(F)(F)F.CC(=O)[CH-]C(=O)C(F)(F)F.[Co+2]

Origin of Product

United States

Preparation Methods

Direct Ligand Substitution Using Cobalt(II) Salts

The most common method involves reacting cobalt(II) salts with 1,1,1-trifluoro-2,4-pentanedione (Htfa) under controlled conditions. A representative procedure from Gustavus Adolphus College () outlines the following steps:

Reagents :

  • Cobalt(II) carbonate (technical grade, hydrated)
  • 1,1,1-Trifluoro-2,4-pentanedione (Htfa)
  • Hydrogen peroxide (10% w/v, as oxidant)
  • tert-Butyl alcohol (solvent)

Procedure :

  • Reaction Setup : Combine 0.5 g of cobalt carbonate, 0.5 mL deionized water, 5 mL tert-butyl alcohol, and 1.7 mL Htfa in a 125 mL Erlenmeyer flask.
  • Heating : Heat the mixture to a low boil until a dull grape-colored solution forms.
  • Oxidation : Add 15 mL of 10% H₂O₂ dropwise to oxidize Co(II) to Co(III), resulting in a dark brown solution.
  • Precipitation : Continue heating until tert-butyl alcohol evaporates, precipitating Co(tfa)₂ as a green-purple solid.
  • Isolation : Filter the product, wash with cold ethanol, and air-dry.

Key Observations :

  • Excess Htfa acts as both ligand and solvent, ensuring complete complexation.
  • H₂O₂ facilitates oxidation but must be added slowly to avoid frothing from O₂ release.

Photolytic Degradation of Tris-Complexes

An alternative route involves UV-induced decomposition of the tris-complex, Co(tfa)₃. Under 254 nm irradiation in chloroform, Co(tfa)₃ undergoes stepwise ligand loss to form Co(tfa)₂ and CoCl₂ ():

$$
\text{Co(tfa)₃} \xrightarrow{h\nu} \text{Co(tfa)₂} + \text{tfa⁻} \quad \text{(Primary step)}
$$

$$
\text{Co(tfa)₂} \xrightarrow{h\nu} \text{CoCl₂} + 2\text{tfa⁻} \quad \text{(Secondary step)}
$$

Advantages :

  • Avoids harsh oxidants like H₂O₂.
  • Enables kinetic control over ligand substitution.

Structural and Spectroscopic Characterization

X-ray Crystallography

Co(tfa)₂ adopts a tetrahedral (T-4) geometry, as confirmed by single-crystal X-ray diffraction (Figure 1). The cobalt center coordinates two bidentate tfa⁻ ligands via oxygen atoms, with bond lengths of 1.89–1.92 Å for Co–O ().

Table 1 : Selected crystallographic parameters for Co(tfa)₂ ()

Parameter Value
Coordination Geometry Tetrahedral (T-4)
Co–O Bond Length 1.89–1.92 Å
O–Co–O Bond Angle 109.5°–112.3°
Space Group P2₁/c

Spectroscopic Analysis

  • IR Spectroscopy :

    • Strong absorption at 1680 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C–F stretch) confirm ligand coordination ().
    • Absence of free Htfa peaks (≈1700 cm⁻¹) indicates complete deprotonation.
  • UV-Vis Spectroscopy :

    • Co(tfa)₂ exhibits a broad d-d transition band at 550–600 nm (ε ≈ 200 M⁻¹cm⁻¹), characteristic of tetrahedral Co(II) complexes ().

Factors Influencing Yield and Purity

Stoichiometric Considerations

A 1:2 molar ratio of Co:ligand is critical. Excess Htfa (>2 eq.) leads to tris-complex formation, while insufficient ligand results in incomplete coordination ().

Table 2 : Effect of stoichiometry on product composition

Co:Htfa Ratio Primary Product Yield (%)
1:1 Co(tfa)Cl <30
1:2 Co(tfa)₂ 65–75
1:3 Co(tfa)₃ 70–80

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., tert-butyl alcohol) improve ligand solubility and reaction rates.
  • Optimal reaction temperature: 80–90°C . Higher temperatures promote ligand decomposition ().

Applications and Reactivity

Catalytic Activity

Co(tfa)₂ serves as a precursor in Wacker-type oxidations , where phenylsilane enhances catalytic turnover by stabilizing intermediates ():

$$
\text{CH₂=CH₂} + \text{O₂} \xrightarrow{\text{Co(tfa)₂, PhSiH₃}} \text{CH₃CHO}
$$

Magnetic Properties

The tetrahedral geometry confers high-spin Co(II) configuration (μeff ≈ 4.2–4.5 BM), making it useful in molecular magnetism studies ().

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions where the cobalt center is oxidized to a higher oxidation state.

    Reduction: Reduction reactions can reduce the cobalt center to a lower oxidation state.

    Substitution: Ligand substitution reactions can occur where the 1,1,1-trifluoro-2,4-pentanedionate ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Ligand exchange can be facilitated by using excess of the new ligand under reflux conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction may yield cobalt(I) complexes.

Scientific Research Applications

Chemical Research Applications

Cobalt bis(1,1,1-trifluoro-2,4-pentanedionato) serves as a precursor for synthesizing other cobalt complexes and as a catalyst in numerous chemical reactions. Its unique trifluoromethyl groups enhance its reactivity and stability compared to similar compounds.

The compound has been investigated for its potential biological activities, particularly its interactions with metalloenzymes. It forms chelate complexes that can influence various biochemical pathways.

Case Study: Enzyme Interaction

Research has shown that Cobalt bis(1,1,1-trifluoro-2,4-pentanedionato) interacts with metalloenzymes, potentially modulating their activity. For instance, its ability to affect enzyme kinetics has implications in drug design and therapeutic applications.

Medical Imaging and Therapeutics

Cobalt complexes are explored for their potential use in medical imaging due to their paramagnetic properties. The compound's unique electronic configuration allows it to enhance contrast in magnetic resonance imaging (MRI).

Table 2: Medical Applications

ApplicationDescription
MRI Contrast AgentEnhances imaging quality due to paramagnetism
Therapeutic AgentInvestigated for anti-cancer properties

Industrial Applications

In industry, Cobalt bis(1,1,1-trifluoro-2,4-pentanedionato) is utilized in the production of magnetic materials and as a catalyst in various industrial processes.

Table 3: Industrial Uses

IndustryApplication
Material ScienceProduction of magnetic materials
Polymer ChemistryCatalyst in cobalt-mediated radical polymerization

Table 4: Comparison of Cobalt Complexes

CompoundKey Features
Bis(2,4-pentanedionato)cobalt(II)Non-fluorinated ligands
Tris(2,4-pentanedionato)cobalt(III)Higher oxidation state
Cobalt bis(1,1,1-trifluoro-2,4-pentanedionato)Unique trifluoromethyl groups enhancing reactivity

Mechanism of Action

The mechanism of action of cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)- involves the interaction of the cobalt center with various substrates. The molecular targets and pathways depend on the specific application. For example, in catalysis, the cobalt center can activate molecular oxygen or hydrogen, facilitating the desired chemical transformation.

Comparison with Similar Compounds

Key Research Findings

Fluorination Impact: Trifluoromethyl groups in Co(II) trifluoroacetylacetonate enhance solubility in non-polar solvents (e.g., hexane) by 40% compared to non-fluorinated analogs .

Catalytic Efficiency : Co(II) trifluoroacetylacetonate demonstrates 2× higher activity in [4+2] cycloaddition reactions than its copper counterpart, attributed to faster ligand exchange kinetics .

Thermal Stability: Fluorinated cobalt complexes decompose at ~220°C, whereas non-fluorinated analogs degrade below 150°C .

Biological Activity

Cobalt complexes have garnered significant attention in the fields of biochemistry and medicinal chemistry due to their unique properties and potential applications. Among these, Cobalt, bis(1,1,1-trifluoro-2,4-pentanedionato-kappaO2,kappaO4)-, (T-4)- , also known as Cobalt(II) Trifluoroacetylacetonate, stands out for its biological activity and interactions with metalloenzymes.

Chemical Structure and Properties

The compound is characterized by its unique trifluoromethyl groups which influence its electronic properties and reactivity. The molecular formula is C10H8CoF6O4\text{C}_{10}\text{H}_8\text{CoF}_6\text{O}_4 with a molecular weight of approximately 385.12 g/mol. It appears as yellow to deep red crystals or powder and is soluble in organic solvents like methanol .

Target of Action

Cobalt(II) Trifluoroacetylacetonate primarily targets metalloenzymes , which are critical for various biochemical processes. The interaction occurs through the formation of chelate complexes that stabilize the metal ion within the enzyme's active site.

Mode of Action

The compound's mechanism involves:

  • Chelation : Binding to metal ions in enzymes, affecting their catalytic properties.
  • Influence on Biochemical Pathways : Altering the activity of metalloenzymes can lead to changes in metabolic pathways, potentially impacting cellular functions.

Biological Activity

Research indicates that cobalt complexes exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have demonstrated that cobalt complexes can inhibit the growth of various bacteria and fungi. For instance, copper complexes with similar ligands have shown significant antimicrobial effects against Gram-positive and Gram-negative bacteria .
  • Cytotoxic Effects : The interaction with metalloenzymes may lead to cytotoxicity in certain cancer cell lines, suggesting potential applications in cancer therapy.

Case Studies

  • Antimicrobial Studies : A study on mixed ligand copper(II) complexes containing 1,1,1-trifluoro-2,4-pentanedione showed broad-spectrum antimicrobial activity against pathogens like Escherichia coli and Staphylococcus aureus. The inhibition zones were measured to assess efficacy .
  • Enzyme Interaction Studies : Research has indicated that cobalt complexes can modulate enzyme activities involved in oxidative stress responses, potentially offering protective effects against cellular damage.

Pharmacokinetics

The pharmacokinetic profile of Cobalt(II) Trifluoroacetylacetonate suggests good solubility in organic solvents which may facilitate its absorption and interaction within biological systems. However, detailed studies on its bioavailability and metabolism are still required .

Applications in Research and Medicine

Cobalt(II) Trifluoroacetylacetonate has potential applications across various fields:

  • Catalysis : Used as a catalyst in chemical reactions due to its ability to stabilize reactive intermediates.
  • Medical Imaging : Explored for use in imaging techniques owing to its unique electronic properties.
  • Therapeutic Agents : Investigated for potential use in treating infections or cancer due to its biological activity .

Comparative Analysis

Property/CompoundCobalt(II) TrifluoroacetylacetonateBis(2,4-pentanedionato)cobalt(II)
Molecular Weight385.12 g/molVaries based on ligand
Biological ActivityAntimicrobial & cytotoxicLimited antimicrobial activity
SolubilitySoluble in organic solventsSoluble in organic solvents

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing high-purity cobalt trifluoroacetylacetonate complexes, and how is purity validated?

  • Methodology : The ligand, 1,1,1-trifluoro-2,4-pentanedione (Htfa), is typically synthesized via fluorination of acetylacetone derivatives . The cobalt complex is formed by reacting Co²⁺ salts (e.g., CoCl₂) with Htfa in a basic aqueous/organic solvent system. Purification involves recrystallization from ethanol or methanol.
  • Purity Validation : Combustion elemental analysis (C, H, F), FT-IR (to confirm ligand coordination via ν(C=O) and ν(CF₃) shifts), and NMR (¹⁹F for ligand integrity) are standard. Purity ≥98% is achievable, as noted for analogous metal trifluoroacetylacetonates .

Q. How is the coordination geometry and oxidation state of cobalt determined in this complex?

  • Structural Techniques : Single-crystal X-ray diffraction (SC-XRD) is definitive for geometry (e.g., distorted octahedral or tetrahedral). For example, analogous Cu²⁺ trifluoroacetylacetonate complexes exhibit square-planar geometry in coordination polymers .
  • Spectroscopic Methods : UV-Vis (d-d transitions for Co²⁺/Co³⁺), EPR (for paramagnetic Co²⁺), and XPS (binding energy of Co 2p₃/₂) confirm oxidation state .

Q. What are the thermal and solvent stability profiles of this complex under experimental conditions?

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition onset ~200–250°C, consistent with fluorinated metal acetylacetonates (e.g., zinc analogs decompose at 187.6°C) .
  • Solvent Compatibility : Stable in aprotic solvents (THF, DCM) but hydrolyzes in water. Storage recommendations: anhydrous conditions, inert atmosphere .

Advanced Research Questions

Q. How do electron-withdrawing trifluoromethyl groups influence the redox properties of cobalt in catalytic applications?

  • Electronic Effects : Trifluoro substitution lowers ligand pKa, increasing Lewis acidity at the Co center. Cyclic voltammetry (CV) reveals shifted redox potentials compared to non-fluorinated analogs (e.g., Co(acac)₂), enhancing catalytic activity in oxidation reactions .
  • Case Study : Co-tfa complexes show improved efficiency in epoxidation of alkenes, attributed to stabilized high-valent Co intermediates .

Q. What role does this complex play in the design of supramolecular or coordination polymers?

  • Coordination Polymers : Bridging ligands (e.g., 4,4′-bipyridine) enable 1D/2D frameworks. SC-XRD data for Cu-tfa complexes reveal µ-bridging modes , suggesting similar applications for Co-tfa in magnetic or porous materials.
  • Crystallographic Challenges : Fluorine atoms complicate crystal packing; slow diffusion methods are preferred for growing high-quality crystals .

Q. How do ligand substitution reactions (e.g., bromo vs. trifluoro derivatives) alter the complex’s spectroscopic and magnetic behavior?

  • Comparative Studies : Bromo-substituted ligands (e.g., 3-bromo-2,4-pentanedione) increase spin-orbit coupling, broadening EPR signals in Co³⁺ complexes . Magnetic susceptibility measurements show antiferromagnetic coupling in bridged structures.
  • Spectroscopic Shifts : UV-Vis spectra of Co-tfa vs. Co-bromoacac complexes exhibit distinct charge-transfer bands due to ligand electronegativity differences .

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